Cas no 203861-18-1 (1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide)

1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-5-sulfonamide, 2,3-dihydro-1-(trifluoroacetyl)-
- 1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide
- starbld0016470
- BDBM50066119
- SCHEMBL7844094
- AHOWPOTYALGCNI-UHFFFAOYSA-N
- 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonamide
- EN300-270637
- 203861-18-1
- CHEMBL3402974
- AKOS009106473
-
- MDL: MFCD13241672
- インチ: InChI=1S/C10H9F3N2O3S/c11-10(12,13)9(16)15-4-3-6-5-7(19(14,17)18)1-2-8(6)15/h1-2,5H,3-4H2,(H2,14,17,18)
- InChIKey: AHOWPOTYALGCNI-UHFFFAOYSA-N
計算された属性
- 精确分子量: 294.02859781Da
- 同位素质量: 294.02859781Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 471
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.9Ų
- XLogP3: 1
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-270637-10.0g |
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide |
203861-18-1 | 95.0% | 10.0g |
$2701.0 | 2025-03-20 | |
Enamine | EN300-270637-0.1g |
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide |
203861-18-1 | 95.0% | 0.1g |
$553.0 | 2025-03-20 | |
Enamine | EN300-270637-5g |
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide |
203861-18-1 | 5g |
$1821.0 | 2023-09-11 | ||
Enamine | EN300-270637-0.05g |
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide |
203861-18-1 | 95.0% | 0.05g |
$528.0 | 2025-03-20 | |
Enamine | EN300-270637-2.5g |
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide |
203861-18-1 | 95.0% | 2.5g |
$1230.0 | 2025-03-20 | |
Enamine | EN300-270637-1.0g |
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide |
203861-18-1 | 95.0% | 1.0g |
$628.0 | 2025-03-20 | |
Enamine | EN300-270637-1g |
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide |
203861-18-1 | 1g |
$628.0 | 2023-09-11 | ||
Enamine | EN300-270637-10g |
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide |
203861-18-1 | 10g |
$2701.0 | 2023-09-11 | ||
Enamine | EN300-270637-0.5g |
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide |
203861-18-1 | 95.0% | 0.5g |
$603.0 | 2025-03-20 | |
Enamine | EN300-270637-0.25g |
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide |
203861-18-1 | 95.0% | 0.25g |
$579.0 | 2025-03-20 |
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide 関連文献
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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8. Book reviews
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamideに関する追加情報
Introduction to 1-(Trifluoroacetyl)-2,3-Dihydro-1H-Indole-5-Sulfonamide (CAS No. 203861-18-1)
The compound 1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide, identified by the CAS registry number 203861-18-1, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of sulfonamides, which are widely recognized for their versatility in pharmaceuticals, agrochemicals, and materials science. The structure of this molecule is characterized by a dihydroindole core substituted with a trifluoroacetyl group at position 1 and a sulfonamide group at position 5. These functional groups contribute to its unique chemical properties and reactivity.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging innovative methodologies such as microwave-assisted synthesis and catalytic processes. These techniques not only enhance the efficiency of production but also ensure higher purity levels, which are critical for its application in sensitive environments such as drug discovery and material development.
The indole scaffold is a fundamental structure in organic chemistry, known for its aromaticity and ability to participate in various bioactive interactions. In the case of 1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide, the dihydroindole moiety introduces additional flexibility and electronic variation, making it an attractive candidate for modulating biological activities. The trifluoroacetyl group further enhances the molecule's stability and lipophilicity, which are desirable traits in drug design.
Research into this compound has revealed its potential as a lead molecule in the development of novel therapeutic agents. For instance, studies have demonstrated its ability to inhibit specific enzymes involved in metabolic pathways, suggesting its role in treating conditions such as inflammation and neurodegenerative diseases. Additionally, its sulfonamide group facilitates hydrogen bonding interactions, which are crucial for targeting protein-protein interactions—a key area in modern drug discovery.
In the context of materials science, this compound has shown promise as a precursor for advanced materials with tailored electronic properties. Its ability to form stable amorphous films makes it a candidate for applications in organic electronics and optoelectronics. Furthermore, recent explorations into its photochemical properties have highlighted its potential as a sensitizer in solar energy conversion technologies.
The synthesis of 1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide involves a multi-step process that combines traditional organic reactions with modern catalytic techniques. The introduction of the trifluoroacetyl group is typically achieved through acylation reactions using trifluoroacetic anhydride or related reagents. The sulfonamide group is introduced via nucleophilic substitution or coupling reactions, depending on the specific synthetic pathway employed.
Quality control and characterization of this compound are essential to ensure its consistency and reliability for downstream applications. Advanced analytical techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are employed to confirm its structure and purity. These methods provide detailed insights into the molecular architecture and confirm the absence of impurities or by-products.
In conclusion, 1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide (CAS No. 203861-18-1) represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique chemical properties, derived from its functional groups and structural features, make it a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new facets of its potential, this compound stands at the forefront of innovation in modern chemistry.
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